4-Fluoro-2-iodo-1-isothiocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-iodo-1-isothiocyanatobenzene is a chemical compound with the molecular formula C7H3FINS and a molecular weight of 279.07 g/mol . This compound is characterized by the presence of fluorine, iodine, and isothiocyanate functional groups attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-1-isothiocyanatobenzene typically involves the introduction of fluorine, iodine, and isothiocyanate groups onto a benzene ring. One common method involves the reaction of 4-fluoroiodobenzene with thiophosgene (CSCl2) in the presence of a base such as triethylamine (Et3N). The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-iodo-1-isothiocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds or other complex structures formed through the coupling of the benzene ring with another aromatic or aliphatic group.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-iodo-1-isothiocyanatobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to label biomolecules for imaging or tracking purposes.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-iodo-1-isothiocyanatobenzene involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic and reacts readily with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to form covalent bonds with biological molecules, making it useful for labeling and tracking purposes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorophenyl isothiocyanate: Similar structure but lacks the iodine atom.
4-Iodofluorobenzene: Similar structure but lacks the isothiocyanate group.
Uniqueness
4-Fluoro-2-iodo-1-isothiocyanatobenzene is unique due to the presence of all three functional groups (fluorine, iodine, and isothiocyanate) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C7H3FINS |
---|---|
Molekulargewicht |
279.08 g/mol |
IUPAC-Name |
4-fluoro-2-iodo-1-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3FINS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H |
InChI-Schlüssel |
XVGUQHOLWGXMIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)I)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.